4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl-
Overview
Description
4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazin-4-one derivatives typically involves the condensation reaction of β-alkylthio-β-mercapto-α-cyanoacrylamide with various ketones and aldehydes in an acidic medium . Another method involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of green synthesis methods is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazin-4-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used
Scientific Research Applications
4H-1,3-Thiazin-4-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor antagonists.
Medicine: Investigated for their antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer activities
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazin-4-one derivatives involves their interaction with biological targets through hydrogen bonding and π–π interactions. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. They can also interact with receptors, acting as antagonists or agonists depending on the specific structure and substituents present .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a similar thiazine ring structure but with different substituents and biological activities
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds are known for their potency as enzyme inhibitors and have a similar heterocyclic structure
Uniqueness
4H-1,3-Thiazin-4-one, 2-(2,4-dichlorophenyl)tetrahydro-3-pyrazinyl- is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the 2,4-dichlorophenyl group and the tetrahydro-3-pyrazinyl moiety differentiates it from other thiazine derivatives and contributes to its unique properties .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-pyrazin-2-yl-1,3-thiazinan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c15-9-1-2-10(11(16)7-9)14-19(13(20)3-6-21-14)12-8-17-4-5-18-12/h1-2,4-5,7-8,14H,3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULABOHUWLKKBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N(C1=O)C2=NC=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742006 | |
Record name | 2-(2,4-Dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazinan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89442-28-4 | |
Record name | 2-(2,4-Dichlorophenyl)-3-(pyrazin-2-yl)-1,3-thiazinan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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